molecular formula C10H13NOS B3362940 2-Propoxybenzene-1-carbothioamide CAS No. 1016738-12-7

2-Propoxybenzene-1-carbothioamide

Cat. No. B3362940
CAS RN: 1016738-12-7
M. Wt: 195.28 g/mol
InChI Key: DITYOJCXEQCHAF-UHFFFAOYSA-N
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Description

2-Propoxybenzene-1-carbothioamide, also known as PROXAC, is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . It has been the subject of increasing scientific research due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of 2-Propoxybenzene-1-carbothioamide consists of a benzene ring attached to a propoxy group and a carbothioamide group . The InChI code for this compound is 1S/C10H13NOS/c1-2-7-12-9-6-4-3-5-8 (9)10 (11)13/h3-6H,2,7H2,1H3, (H2,11,13) .


Physical And Chemical Properties Analysis

2-Propoxybenzene-1-carbothioamide is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Chemical Properties

“2-Propoxybenzene-1-carbothioamide” is a chemical compound with the CAS Number: 1016738-12-7 . It has a molecular weight of 195.29 and is typically stored at room temperature . It is usually available in powder form .

Antioxidant Properties

Carbazole-based molecules containing thiosemicarbazide functional groups, like “2-Propoxybenzene-1-carbothioamide”, are recognized for their diverse biological activities . They exhibit noteworthy antioxidant properties . In a study, some compounds showed potent antioxidant activities with IC 50 values lower than the positive control acarbose .

Anticancer Properties

These derivatives are particularly known for enhancing therapeutic anticancer effects through inhibiting crucial pathways . For instance, compound 4o, a derivative of “2-Propoxybenzene-1-carbothioamide”, exhibited promising activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines .

Antimicrobial Properties

Compound 4o also showed significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

Inhibitors of Acetylcholinesterase

Carbothioamide derivatives of 1,3,4-thiadiazole, like “2-Propoxybenzene-1-carbothioamide”, have been synthesized and evaluated as inhibitors of acetylcholinesterase . This makes them potential candidates for the management of cognitive debility .

Drug Candidates

The newly synthesized thiosemicarbazide derivatives demonstrated optimal physicochemical properties , further endorsing their potential as drug candidates .

Safety and Hazards

The safety information for 2-Propoxybenzene-1-carbothioamide includes several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-propoxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-2-7-12-9-6-4-3-5-8(9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITYOJCXEQCHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxybenzene-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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